Lithocholic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEROWZSTRWXGI-HVATVPOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O3 | |
| Record name | LITHOCHOLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20574 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020779 | |
| Record name | Lithocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexagonal leaflets (from alcohols) or prisms (from acetic acid) or white powder. (NTP, 1992), Solid | |
| Record name | LITHOCHOLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20574 | |
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| Record name | Lithocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
less than 1 mg/mL at 67.5 °F (NTP, 1992), FREELY SOL IN HOT ALC; MORE SOL IN BENZENE THAN DESOXYCHOLIC ACID; INSOL IN PETROLEUM ETHER, GASOLINE, WATER; SLIGHTLY SOL IN GLACIAL ACETIC ACID (ABOUT 0.2 G IN 3 ML); MORE SOL IN ETHER THAN CHOLIC OR DESOXYCHOLIC ACID; SOL IN ABOUT 10 TIMES ITS WT OF ETHYL ACETATE, In water, 0.38 mg/l at 25 °C., 0.000377 mg/mL | |
| Record name | LITHOCHOLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20574 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | LITHOCHOLIC ACID | |
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| Record name | Lithocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Color/Form |
HEXAGONAL LEAFLETS FROM ALC, PRISMS FROM ACETIC ACID | |
CAS No. |
434-13-9 | |
| Record name | LITHOCHOLIC ACID | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Lithocholic acid | |
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| Record name | Lithocholic acid | |
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| Record name | LITHOCHOLIC ACID | |
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| Record name | LITHOCHOLIC ACID | |
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| Record name | LITHOCHOLIC ACID | |
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| Record name | Lithocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
363 to 367 °F (NTP, 1992), 184-186 °C, 186 °C | |
| Record name | LITHOCHOLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20574 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | LITHOCHOLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4113 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lithocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Metabolism and Biotransformation of Lithocholic Acid
Hepatic Metabolism of Lithocholic Acid
The liver is a primary site for the metabolism and elimination of various substances, including bile acids like LCA. frontiersin.org Hepatic metabolism of LCA involves both Phase I and Phase II reactions, aimed at increasing its water solubility and facilitating its excretion. frontiersin.orgfrontiersin.org
Phase I metabolism of LCA in the liver primarily involves hydroxylation reactions catalyzed by cytochrome P450 (CYP450) enzymes. frontiersin.org In humans, the predominant CYP450 subfamily involved in the formation of LCA metabolites through hydroxylation, specifically at the 6α- and 6β- positions, is CYP3A. frontiersin.orgdrugbank.comnih.gov Studies using recombinant human CYP3A4 have shown its activity in the 6α-hydroxylation of LCA. drugbank.comnih.gov This hydroxylation is considered a detoxification mechanism, particularly in rodents and monkeys, while in humans, sulfated conjugation is a more prominent detoxification pathway. frontiersin.org Hepatic LCA hydroxylation has been shown to be catalyzed by Cyp3a/Cyp3a11 enzymes in mice, yielding 3-ketocholanoic acid and murideoxycholic acid as major metabolites. nih.gov
Phase II metabolic reactions involve the conjugation of LCA with endogenous molecules, significantly increasing its hydrophilicity and promoting its excretion. The major conjugation pathways for LCA are sulfation and glucuronidation. nih.govfrontiersin.orgnih.govlipidmaps.orgpnas.orgnih.gov
Sulfation is a critical detoxification pathway for LCA in humans. frontiersin.orgnih.gov This reaction is primarily catalyzed by the sulfotransferase enzyme SULT2A1 (sulfotransferase family 2A member 1), which is highly expressed in the liver and intestine. nih.govphysiology.org SULT2A1 catalyzes the sulfonation of LCA, as well as its glycine (B1666218) and taurine (B1682933) conjugates (GLCA and TLCA). nih.govfrontiersin.org Studies in Caco-2 cells, a human colon cancer cell line, have demonstrated that LCA is rapidly metabolized by sulfation catalyzed by SULT2A1. frontiersin.orgfrontiersin.org This sulfation is considered an important mechanism to mitigate LCA-induced effects. frontiersin.org
The sulfation of LCA and its amidated forms results in the formation of sulfated conjugates, including this compound sulfate (B86663) (LCA-S), glycothis compound sulfate (GLCA-S), and taurothis compound sulfate (TLCA-S). nih.govfrontiersin.org These sulfated conjugates are more water-soluble than unconjugated LCA, which facilitates their excretion. physiology.orgoup.com In Caco-2 cells, LCA is mainly detoxified by sulfonation catalyzed by SULT2A1 to form LCA-S, while GLCA and TLCA undergo sulfonation to form GLCA-S and TLCA-S, respectively. frontiersin.org Sulfation of LCA and TLCA has been shown to decrease their cholestatic activity, although GLCA-sulfate may still exhibit cholestatic properties in some species. oup.com
Phase II Metabolic Reactions: Conjugation (Sulfation, Glucuronidation)
Sulfation by SULT2A1 in Liver and Intestine
Microbial Biotransformation of this compound in the Gut
The gut microbiota plays a significant role in the biotransformation of bile acids, including the formation and further metabolism of LCA. frontiersin.orgtaylorandfrancis.comnih.govnih.govnih.govnih.govnih.govd-nb.infonih.govfrontiersin.orgfrontiersin.org
Intestinal anaerobic bacteria are primarily responsible for the formation of LCA from CDCA through 7α-dehydroxylation. frontiersin.orgtaylorandfrancis.comnih.govpnas.orgnih.govtandfonline.comnih.gov This dehydroxylation is a major microbial transformation of primary bile acids in humans. nih.gov Genera such as Eubacterium and Clostridium are known to possess the 7α-dehydroxylase activity necessary for this conversion. nih.govnih.gov Besides forming LCA, gut bacteria can perform other biotransformations, including deconjugation, oxidation, and epimerization, further modifying LCA and its derivatives. frontiersin.orgasm.org These microbial modifications can influence the properties and biological activities of LCA. asm.org
Metabolic Pathways of this compound
| Pathway | Location | Key Enzymes/Bacteria | Products |
| Hepatic Metabolism | |||
| Phase I: Hydroxylation | Liver | CYP450 (primarily CYP3A) | Hydroxylated LCA metabolites (e.g., 6α/β-hydroxylated LCA) frontiersin.orgdrugbank.comnih.gov |
| Phase II: Conjugation | Liver, Intestine | SULT2A1, UGTs | LCA-S, GLCA-S, TLCA-S, LCA-glucuronide nih.govfrontiersin.orgnih.gov |
| Sulfation | Liver, Intestine | SULT2A1 | LCA-S, GLCA-S, TLCA-S nih.govnih.govfrontiersin.org |
| Glucuronidation | Liver | UGTs | LCA-glucuronide nih.gov |
| Microbial Biotransformation | |||
| 7α-Dehydroxylation | Gut (Colon) | Anaerobic bacteria (e.g., Clostridium, Eubacterium) | This compound (LCA) frontiersin.orgnih.govnih.govnih.govnih.gov |
| Other Modifications | Gut | Intestinal bacteria | Oxidized, epimerized LCA derivatives frontiersin.orgasm.org |
Enzymatic Activities in Microbial Transformation (e.g., Hydroxysteroid Dehydrogenase)
Gut bacteria are equipped with various enzymes that modify bile acids, including hydroxysteroid dehydrogenases (HSDHs). researchgate.netresearchgate.netnih.gov These enzymes catalyze the oxidation and reduction of hydroxyl groups on steroids, often using NAD(P)(H) as a cofactor. researchgate.netresearchgate.netnih.gov Microbial HSDHs can interconvert bile acid hydroxyl groups between the α and β configurations via an oxo-intermediate. researchgate.netoup.com
Specifically, 3α-HSDH is an important enzymatic activity involved in bile acid biotransformation by gut bacteria. researchgate.netasm.org While the 7α-dehydroxylation pathway, which produces LCA from CDCA, is a multi-step process, HSDHs contribute to modifications at other positions, such as C-3, C-7, and C-12. researchgate.netoup.com For example, microbial 3α-HSDH can biotransform deoxycholic acid (DCA) into 3-oxoDCA, and 3β-HSDH can convert 3-oxoDCA to isoDCA in the iso-bile acid pathway. researchgate.netresearchgate.net Although LCA itself is a 3α-hydroxy bile acid, microbial HSDHs can potentially act on LCA or its derivatives, leading to epimerization or other modifications. researchgate.netasm.org
Formation of this compound Metabolites by Microbes
Beyond its formation from CDCA, this compound can be further metabolized by gut microbes, leading to the formation of various derivatives. These microbial modifications can include epimerization of the hydroxyl group at the C-3 position. asm.org For instance, bacteria containing HSDHs can produce LCA epimers such as isothis compound (isoLCA) and isoalloLCA. asm.org Isothis compound is formed via the microbial metabolism of LCA or this compound 3α-sulfate. lipidmaps.org These epimers can have different biological activities and physicochemical properties compared to LCA. researchgate.netasm.org
Microbial Transformation Summary
| Enzyme Class | Reaction Type | Example Substrate/Product (related to BA metabolism) |
| Bile Salt Hydrolases (BSHs) | Deconjugation | Conjugated primary bile acids -> unconjugated BAs |
| 7α-Dehydroxylases | Dehydroxylation | CDCA -> LCA, CA -> DCA |
| Hydroxysteroid Dehydrogenases | Oxidation/Reduction | Interconversion of hydroxyl and oxo groups |
Note: This table provides a general overview of microbial enzymatic activities in bile acid metabolism and is not exhaustive.
Enterohepatic Circulation and Excretion of this compound
This compound participates in the enterohepatic circulation, a process where bile acids are secreted from the liver into the bile, released into the intestine to aid in fat digestion, and then largely reabsorbed and returned to the liver. frontiersin.orgnih.govbritannica.com However, due to its relatively low solubility compared to other bile acids, LCA is less efficiently reabsorbed in the intestine. taylorandfrancis.comresearchgate.net
When LCA is reabsorbed and re-enters the liver, it undergoes further metabolism, primarily conjugation. frontiersin.org It is mainly converted to taurine and glycine conjugates. frontiersin.org Conjugated LCA can then be sulfated by sulfotransferases (SULTs) and glucuronidated by UDP-glucuronosyltransferases (UGTs). frontiersin.orgresearchgate.net Sulfation is a particularly important detoxification pathway for LCA, as it increases its water solubility and facilitates its excretion. nih.govresearchgate.netnih.gov
Fecal and Urinary Excretion Pathways
The primary route of excretion for this compound and its metabolites is through feces. frontiersin.orgtaylorandfrancis.comresearchgate.net A significant portion of bile acids, including LCA, that are not reabsorbed during enterohepatic circulation are excreted in the feces. frontiersin.orgtaylorandfrancis.com The fecal excretion of LCA is mainly attributed to its conjugation, particularly sulfation, which reduces its passive absorption in the intestine. frontiersin.orgnih.gov
While the majority is excreted in feces, a smaller amount of bile acids, including sulfated LCA conjugates, can be excreted in urine. taylorandfrancis.comresearchgate.netnih.gov Sulfated LCA is more rapidly excreted in urine compared to non-sulfated lithocholate. researchgate.netnih.gov Studies in rats have shown that a notable fraction of sulfated lithocholate can be excreted in the urine. nih.gov
Influence of Dietary Factors on Excretion
Dietary factors can significantly influence the excretion of this compound by altering bile acid metabolism and the gut microbiota composition. A high-fat or high-animal protein diet may stimulate bile acid excretion into the intestine, potentially leading to increased LCA accumulation. nih.gov Conversely, diets high in fiber can bind to bile acids, including LCA, which aids in their excretion in stool. wikipedia.orgnih.gov Studies have shown that a vegan diet, characterized by higher dietary fiber and lower fat intake, is associated with lower fecal bile acid concentrations, including secondary bile acids like LCA. nih.gov Additionally, certain dietary polyphenols, such as caffeic acid, catechin, rutin, and ellagic acid, have been shown to reduce fecal this compound levels in rats fed a high-fat diet. acs.org
Molecular Mechanisms and Signaling Pathways Involving Lithocholic Acid
Nuclear Receptor Modulation by Lithocholic Acid
LCA has been identified as an endogenous ligand for several nuclear receptors, including VDR and FXR. frontiersin.org Its interactions with these receptors mediate a range of downstream effects.
Vitamin D Receptor (VDR) Agonism
This compound acts as an endogenous agonist for the Vitamin D Receptor (VDR), although its potency is generally lower compared to the primary endogenous VDR ligand, 1α,25-dihydroxyvitamin D₃ (calcitriol). mdpi.comresearchgate.netnih.gov Despite its lower potency, LCA can bind to the same ligand-binding region of VDR as calcitriol. biorxiv.orgbiorxiv.org Synthetic derivatives of LCA have been developed that exhibit significantly increased VDR agonistic activity, in some cases exceeding that of calcitriol. nih.govnih.gov
Activation of VDR by this compound can induce the expression of several target genes involved in various physiological processes. LCA has been shown to increase the expression of enzymes in the CYP3A family, which are involved in xenobiotic metabolism and the detoxification of secondary bile acids like LCA itself. pnas.orgmdpi.comcapes.gov.brscienceopen.comcsic.es This induction of CYP3A enzymes is considered a feedback mechanism to facilitate the elimination of potentially toxic LCA. csic.es
LCA treatment also induces the expression of CYP24A1, an enzyme responsible for the catabolism of vitamin D metabolites, in intestinal cells and osteoblasts. pnas.orgmdpi.comcapes.gov.brnih.gov This suggests that VDR activation by LCA could potentially influence vitamin D levels by enhancing its degradation. mdpi.com
Studies have investigated the effect of LCA on genes involved in calcium transport, such as TRPV6 and Calbindin D9k. While 1,25-dihydroxyvitamin D₃ effectively increases the expression of TRPV6 and Calbindin D9k mRNA in the intestine, particularly the upper intestine, the effect of LCA on these genes appears to be less pronounced or site-specific. pnas.orgnih.govdntb.gov.ua Some studies indicate that LCA acetate (B1210297) and LCA propionate, synthetic derivatives, can induce the expression of TRPV6 and CYP24A1 in intestinal cells. nih.govdrugbank.com
This compound has been shown to modulate adaptive immune responses, particularly by inhibiting the activation of T helper 1 (Th1) cells. frontiersin.orgnih.gov Studies using primary human and mouse CD4+ Th cells, as well as Jurkat T cells, have demonstrated that unconjugated LCA impedes Th1 activation. nih.gov This is evidenced by decreased production of Th1 cytokines like IFNγ and TNFα, reduced expression of Th1-associated genes such as T-bet, Stat-1, and Stat4, and decreased STAT1α/β phosphorylation. nih.gov These effects are observed at physiologically relevant concentrations of LCA and are mediated via VDR signaling, as VDR RNA silencing abrogated these effects. nih.gov LCA may also inhibit Th1 differentiation by reducing IRF-1. biorxiv.org The inhibition of differentiation into Th1 cells by LCA may involve other receptors along with VDR. mdpi.com
VDR-Dependent Regulation of Calcium Homeostasis
Farnesoid X Receptor (FXR) Activation and Antagonism
This compound interacts with the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose homeostasis. researchgate.netfrontiersin.orgmedchemexpress.comfrontiersin.orgjst.go.jp While some bile acids like chenodeoxycholic acid (CDCA) are potent FXR agonists, LCA has been described as both an FXR antagonist and having partial agonist activity in cells. medchemexpress.comnih.gov In vitro studies have shown that LCA can decrease the activation of FXR induced by agonists like CDCA and GW4064. nih.gov
FXR functions as a key enterohepatic regulator of bile acid homeostasis, controlling the synthesis and enterohepatic circulation of bile acids. frontiersin.orgmedchemexpress.comfrontiersin.org Beyond bile acid regulation, FXR is also a crucial player in the metabolism of cholesterol, lipids, and glucose. frontiersin.orgmedchemexpress.comfrontiersin.orgjst.go.jp It regulates the expression of various genes involved in these metabolic pathways. medchemexpress.com Activation of FXR can influence lipid absorption and hepatic gluconeogenesis. frontiersin.org FXR also has a significant role in intestinal bacterial growth and liver regeneration. medchemexpress.com The interaction of LCA with FXR can therefore impact these diverse metabolic processes. For instance, a synthetic derivative, 7-ethylidene-lithocholic acid (7-ELCA), has been identified as a dual FXR antagonist and GPBAR1 agonist, which can inhibit FXR-induced gene expression in hepatocytes and stimulate GLP-1 secretion, suggesting a potential role in glucose homeostasis. frontiersin.orgnih.govnih.gov
Table 1: Nuclear Receptor Modulation by this compound
| Receptor | This compound Effect | Key Mediated Processes | Relevant Genes/Pathways |
| VDR | Agonism (low potency) | Gene expression, Calcium Homeostasis (complex), Immunomodulation (Th1 inhibition) | CYP3A, CYP24A1, TRPV6, Calbindin D9k, IFNγ, TNFα, T-bet |
| FXR | Antagonism/Partial Agonism | Bile Acid, Lipid, and Glucose Homeostasis, Bile Salt Export Pump (BSEP) regulation | BSEP, SHP |
Note: The potency of LCA as a VDR agonist is low compared to calcitriol. LCA exhibits both antagonistic and partial agonistic activity on FXR.
Detailed Research Findings:
LCA was identified as a second endogenous agonist of VDR, albeit with very low potency compared to 1α,25(OH)₂D₃. mdpi.comresearchgate.netnih.gov
Synthetic LCA derivatives, such as Dcha-20 and N-cyanoamide 6, have shown significantly higher VDR agonistic activity than LCA and even 1α,25(OH)₂D₃ in certain assays. mdpi.comnih.govnih.gov
LCA can induce CYP3A family expression via VDR, contributing to its own metabolism and detoxification. pnas.orgmdpi.comcapes.gov.brscienceopen.comcsic.es
LCA induces CYP24A1 expression in intestinal cells and osteoblasts through VDR activation. pnas.orgmdpi.comcapes.gov.brnih.gov
In vitamin D-deficient rats, LCA increased serum calcium and mobilized bone calcium, but was significantly less potent than 1,25-(OH)₂D₃. pnas.orgcapes.gov.br
LCA inhibits Th1 cell activation by decreasing cytokine production (IFNγ, TNFα) and reducing expression of Th1-associated genes (T-bet, Stat-1, Stat4) via VDR signaling. nih.gov
LCA is described as an FXR antagonist with partial agonist activity in cells and can decrease BSEP expression. medchemexpress.comnih.gov
FXR is a key regulator of bile acid, lipid, and glucose metabolism. frontiersin.orgmedchemexpress.comfrontiersin.orgjst.go.jp
FXR's Role in Bile Acid, Lipid, and Glucose Homeostasis
Pregnane (B1235032) X Receptor (PXR) Activation
The pregnane X receptor (PXR), also known as NR1I2, is a nuclear receptor highly expressed in the liver and intestine that plays a crucial role in the metabolism and detoxification of xenobiotics and endobiotics, including bile acids. pnas.orgmdpi.comnih.govexlibrisgroup.commdpi.comnih.gov this compound and its 3-keto metabolite are potent activators of PXR. pnas.orgresearchgate.netresearchgate.netcapes.gov.br PXR acts as a sensor for toxic bile acids like LCA, and its activation triggers coordinated gene expression to reduce the concentration of these potentially harmful compounds. pnas.orgresearchgate.net
PXR's Role in Xenobiotic and Bile Acid Metabolism
PXR is a key regulator of genes encoding drug-metabolizing enzymes and transporters, functioning in detoxification and drug metabolism. exlibrisgroup.commdpi.comnih.govjst.go.jp It forms a heterodimer with the retinoid X receptor (RXR) and binds to xenobiotic response elements (XREs) in the promoters of target genes. pnas.orgmdpi.com Beyond xenobiotics, PXR plays an equally important role in the metabolism and homeostasis of endogenous substances, including bile acids. exlibrisgroup.com PXR activation protects against liver toxicity induced by LCA by regulating genes involved in bile acid metabolism, transport, and detoxification. pnas.orgnih.govnih.gov
PXR-Mediated Gene Expression (e.g., CYP3A, SULT2A1)
Activation of PXR by LCA leads to the induction of several genes involved in bile acid detoxification and elimination. A key target gene is cytochrome P450 3A (CYP3A), which is essential for the hydroxylation of bile acids, increasing their hydrophilicity and facilitating their excretion. pnas.orgnih.govnih.govresearchgate.netcapes.gov.br Studies have demonstrated that PXR activation induces CYP3A expression. pnas.orgresearchgate.net
Another important PXR target gene is sulfotransferase 2A1 (SULT2A1), a phase II enzyme that catalyzes the sulfation of bile acids. nih.govnih.govresearchgate.net Sulfation increases the water solubility of bile acids, promoting their urinary and biliary excretion. mdpi.comresearchgate.net SULT2A1 plays a significant role in the detoxification of bile acids and preventing cholestasis through bile acid sulfation. researchgate.net PXR has been shown to transcriptionally regulate SULT2A1 expression. researchgate.netnih.gov
PXR also regulates the expression of bile acid transporters such as the Na+-independent organic anion transporter 2 (Oatp2) and multidrug resistance protein 2 (MRP2), which are involved in bile acid uptake and excretion, respectively. pnas.orgnih.govresearchgate.net
Data on PXR-mediated gene expression by LCA:
| Target Gene | Function in Bile Acid Metabolism | Regulation by PXR (in response to LCA or PXR agonists) | References |
| CYP3A | Bile acid hydroxylation | Induction | pnas.orgnih.govnih.govresearchgate.netcapes.gov.br |
| SULT2A1 | Bile acid sulfation | Induction (species-specific differences noted) | nih.govnih.govresearchgate.netnih.gov |
| Oatp2 | Bile acid uptake into hepatocytes | Induction | pnas.orgnih.govresearchgate.net |
| MRP2 | Bile acid efflux from hepatocytes | Induction | nih.govresearchgate.net |
| CYP7A1 | Bile acid synthesis (rate-limiting) | Repression | pnas.orgresearchgate.netmdpi.com |
Note: Species-specific differences in PXR regulation of SULT2A1 have been observed, with activation in rodents but suppression of human SULT2A1 in some cell models. nih.gov
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation
The peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor primarily known for its role in adipogenesis and glucose homeostasis. However, it also plays a role in modulating inflammatory responses and lipid metabolism in other tissues, including the intestine and liver. acs.orgxiahepublishing.comresearchgate.net this compound has been shown to modulate PPARγ activity. acs.orgnih.gov
PPARγ-Mediated Transcriptional Reprogramming
PPARγ acts as a ligand-activated transcription factor that forms a heterodimer with RXR and binds to PPAR response elements (PPREs) to regulate target gene expression. mdpi.com Studies have indicated that LCA can influence PPARγ-mediated transcriptional reprogramming, particularly in the context of inflammation and oxidative stress. acs.orgnih.gov For instance, research in porcine intestinal epithelial cells demonstrated that LCA restrained inflammation and oxidative stress induced by deoxynivalenol (B1670258) (DON) via PPARγ-mediated reprogramming of core inflammatory and antioxidant genes. acs.orgnih.gov This involved altered recruitment of coactivators (SRC-1/3) and corepressors (NCOR1/2) and modifications in histone marks (H3K27ac and H3K18la), suggesting an epigenetic component to this regulation. acs.orgnih.gov
While PPARγ is less abundant in the liver under physiological conditions, its expression can be induced in conditions like hepatic steatosis. xiahepublishing.comembopress.org PPARγ activation has been implicated in regulating hepatic lipid metabolism and influencing inflammatory responses in the liver. xiahepublishing.comembopress.org The modulation of PPARγ by LCA may contribute to its effects on intestinal and hepatic health, particularly in mitigating inflammatory responses.
G Protein-Coupled Receptor Activation: TGR5 (GPBAR1)
The Takeda G protein-coupled receptor 5 (TGR5), also known as GPBAR1, is a G protein-coupled receptor that functions as a cell surface receptor for bile acids. nih.govindigobiosciences.com Unlike nuclear receptors, TGR5 is located on the cell membrane and its activation triggers rapid intracellular signaling cascades, primarily through the activation of Gαs proteins and the subsequent increase in intracellular cAMP levels. indigobiosciences.com this compound, particularly its conjugated form (taurothis compound), is considered one of the most potent endogenous agonists for TGR5. researchgate.netmdpi.com
TGR5 is expressed in various tissues, including the gallbladder, intestine, spleen, brown adipose tissue, skeletal muscle, and in specific cell types in the liver such as Kupffer cells, liver sinusoidal endothelial cells (LSECs), and biliary epithelial cells. nih.govindigobiosciences.comresearchgate.netscienceopen.com Activation of TGR5 by LCA and other bile acids mediates a range of physiological effects.
Activation of TGR5 is involved in the regulation of energy homeostasis, glucose metabolism, and lipid metabolism. indigobiosciences.com In the intestine, TGR5 activation in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances glucose-stimulated insulin (B600854) secretion. scienceopen.com
TGR5 activation also plays a role in modulating inflammatory responses. nih.govresearchgate.netscienceopen.com Studies have shown that TGR5 activation can inhibit the production of pro-inflammatory cytokines in macrophages and other immune cells. nih.govscienceopen.com In the liver, TGR5 expressed on non-parenchymal cells can influence inflammatory signaling. researchgate.netscienceopen.com For example, TGR5 activation has been shown to reduce endothelin-1 (B181129) (ET-1) expression and secretion from LSECs and trigger internalization of the ET-1 receptor in hepatic stellate cells (HSCs), dampening ET-1 signaling which is involved in portal pressure and fibrosis development. researchgate.net
Research findings on TGR5 activation by LCA:
| Receptor/Pathway | Ligand Affinity (LCA) | Tissue Distribution | Key Signaling Cascades | Physiological Effects Influenced by LCA-TGR5 Interaction | References |
| TGR5 (GPBAR1) | Potent agonist (especially conjugated form) | Intestine, Liver (non-parenchymal cells), Gallbladder, Spleen, Brown Adipose Tissue, Skeletal Muscle | Gαs activation, increased cAMP, MAP kinase pathways | Energy homeostasis, glucose metabolism, lipid metabolism, GLP-1 secretion, modulation of inflammation | nih.govindigobiosciences.comresearchgate.netmdpi.comscienceopen.com |
cAMP/PKA Pathway
Upon activation by ligands such as LCA, TGR5 primarily couples with the stimulatory G-alpha protein (Gαs). frontiersin.orgmdpi.com This interaction leads to the activation of adenylyl cyclase (AC), an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). frontiersin.org The subsequent increase in intracellular cAMP levels is a crucial step in the TGR5 signaling pathway, as cAMP acts as a second messenger to activate downstream molecules, including protein kinase A (PKA). frontiersin.org This cAMP-PKA pathway can then regulate a wide array of cellular functions through the phosphorylation of various proteins, including the recruitment of cAMP response element-binding protein (CREB) to target genes. mdpi.comijbs.com Studies have shown that LCA can increase AQP2 expression via activating TGR5 to initiate the cAMP-PKA-CREB signaling pathway. researchgate.net Activation of TGR5 in immune cells like macrophages has been shown to inhibit the NF-κB pathway via the cAMP-PKA pathway. ijbs.com
TGR5's Role in Energy Expenditure and Glucose Metabolism
TGR5 signaling is involved in regulating physiological pathways related to metabolic homeostasis, including the improvement of glucose tolerance and enhancement of energy expenditure. ijbs.comnih.gov Activation of TGR5 by bile acids stimulates energy expenditure in brown adipose tissue and muscle.
TGR5-Dependent Immunomodulation (e.g., Dendritic Cell Activation)
This compound plays a role in immunomodulation, particularly through its interaction with TGR5 on immune cells such as dendritic cells (DCs) and macrophages. researchgate.netijbs.comnih.govmdpi.comumich.edu LCA has been shown to inhibit dendritic cell activation. researchgate.netijbs.comnih.govmdpi.comnih.gov This inhibition involves the reduction of intracellular glutathione (B108866) via TGR5 signaling. researchgate.netijbs.comnih.govnih.gov LCA inhibits the production of pro-inflammatory cytokines and the expression of surface molecules in bone marrow-derived dendritic cells (BMDCs). researchgate.netnih.gov TGR5 activation downregulates the NF-κB and MAPK pathways by inhibiting glutathione production and inducing oxidative stress in DCs, leading to apoptosis and autophagy. researchgate.netijbs.comnih.gov LCA-treated DCs can also impede the differentiation of naive CD4+ T helper cells into Th1 or Th17 cells. mdpi.com
Interactions with Other Signaling Pathways
Beyond TGR5, this compound also interacts with other significant intracellular signaling pathways.
MAPK Pathways (ERK-1/2, p38)
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK-1/2 and p38, are crucial in various cellular processes, including inflammation and immune responses. ijbs.comfrontiersin.orgmdpi.comfrontiersin.orgnih.gov LCA has been shown to regulate the phosphorylation of p38 and ERK1/2 in a TGR5-dependent manner in bone marrow-derived dendritic cells. ijbs.com Specifically, LCA regulated the phosphorylation of P38 and ERK1/2 and inhibited NF-κB activation in TGR5+/+ BMDCs, but had no effect in TGR5-/- BMDCs. ijbs.com In Jurkat T cells, LCA strongly inhibits ERK1/2 phosphorylation, but not other MAPK pathways, which could contribute to impaired Th1 activation. plos.org LCA can also increase basal phosphorylation levels of P38 in Jurkat T cells in the absence of stimulation. plos.org The MAPK pathways are involved in the pathogenesis of cell apoptosis and autophagy, and TGR5 activation can downregulate these pathways. ijbs.com
PI3K/AKT Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a key regulator of cell proliferation, survival, and metabolism. researchgate.netnih.govresearchgate.net Studies have indicated that LCA can activate the PI3K/AKT signaling pathway. nih.govnih.gov In colorectal cancer cells, LCA strongly activates AKT/PI3K signaling in a time-dependent manner, which is suggested to be possibly mediated by miR21 upregulation. nih.gov The TGR5-cAMP-PKA-PI3K-mediated pathway may also play a protective role in modulating choanocyte damage and cell proliferation. nih.gov Furthermore, LCA treatment of C2C12 cells significantly increases AKT/mTOR/FoxO3 phosphorylation through the TGR5 receptor, promoting the myogenic process and skeletal muscle regeneration. nih.gov
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory and immune responses. ijbs.comfrontiersin.orgmdpi.comfrontiersin.orgnih.govsci-hub.sefrontiersin.org this compound has been shown to inhibit NF-κB activation. ijbs.comsci-hub.se In dendritic cells, TGR5 signaling inhibits the activation of NF-κB. ijbs.commdpi.com This inhibition can occur via the cAMP-PKA pathway in macrophages. ijbs.com In Caco-2 cells, LCA treatment significantly inhibited TNF-α-induced upregulation of NF-κB p-p65 and p-IκB-α, suggesting a protective effect on intestinal barrier function by suppressing NF-κB signaling. sci-hub.sefrontiersin.org TGR5 activation also downregulates the NF-κB pathway by inhibiting glutathione production and inducing oxidative stress in DCs. researchgate.netijbs.comnih.gov
STAT3 Signaling
This compound has been shown to influence the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Studies in colorectal cancer (CRC) cells have indicated that LCA can stimulate the expression of miR21, a process involving both ERK1/2 signaling and STAT3. Interestingly, in these cells, STAT3 appears to act as a negative regulator of miR21 expression. LCA treatment was found to inhibit STAT3 activation, thereby preventing its binding to the miR21 promoter and consequently enhancing miR21 transcription mdpi.comnih.gov. This suggests a complex interplay where LCA-induced ERK1/2 activation may function upstream of STAT3 suppression nih.gov.
Further research in cholestatic liver injury models has also implicated the JNK/STAT3 signaling pathway. While the mechanisms of cholestasis induction by different agents like α-naphthylisothiocyanate (ANIT) and LCA may differ, the activation of the JNK/STAT3 pathway was observed to be similar in both models, suggesting a common downstream signaling event in cholestatic liver injury mediated by these pathways spandidos-publications.com.
Epigenetic Modifications Induced by this compound
This compound has been demonstrated to induce significant alterations in epigenetic patterns, influencing gene expression and cellular processes mdpi.comnih.gov. These modifications include changes in histone acetylation and lactylation, as well as the modulation of coactivator and corepressor recruitment to transcriptional complexes.
Histone Acetylation and Lactylation
LCA has been shown to mediate epigenetic transcriptional reprogramming, including modifications to histone acetylation and lactylation acs.orgnih.gov. In studies involving porcine intestinal epithelial cells exposed to deoxynivalenol (DON), LCA was found to alleviate DON-induced inflammation and oxidative stress. This protective effect was linked to LCA's ability to influence histone marks such as H3K27ac and H3K18la acs.orgnih.gov. Specifically, DON exposure was observed to enhance histone marks associated with transcriptional activation, including H3K9ac, H3K18ac, H3K27ac, H3K4me1, H3K9bhb, and H3K18bhb, at the enhancers of genes like DUSP5 and TRAF5. LCA treatment influenced these histone modifications, contributing to its protective effects nih.govfrontiersin.orgresearchgate.net.
Furthermore, LCA has been shown to affect histone H3 acetylation in other contexts, such as in mouse embryonic fibroblasts, where it was found to stimulate the activity of sirtuins, enzymes known to deacetylate histones biorxiv.org.
Modulation of Coactivator and Corepressor Recruitment (e.g., SRC-1/3, NCOR1/2)
LCA's influence on gene expression also involves the modulation of coactivator and corepressor recruitment to nuclear receptors. In the context of PPARγ-mediated transcriptional reprogramming, LCA has been shown to alter the recruitment of coactivators like SRC-1 and SRC-3, and corepressors such as NCOR1 and NCOR2 acs.orgnih.gov. This altered recruitment contributes to the LCA-mediated regulation of target genes, particularly in response to inflammatory and oxidative stress signals acs.org.
Studies on the vitamin D receptor (VDR), for which LCA is an endogenous ligand, have also revealed LCA's impact on corepressor recruitment. LCA has been shown to increase the recruitment of corepressors like NCoR-1 and SMRT (also known as NCOR2) to the promoters of target genes, such as CYP7A1. This recruitment of corepressors, often displacing coactivators, can lead to the inhibition of gene transcription nih.govnih.gov. This mechanism highlights how LCA, through its interaction with nuclear receptors, can orchestrate changes in transcriptional complexes to exert its biological effects.
This compound (LCA) is a monohydroxy secondary bile acid produced through the metabolism of primary bile acids by intestinal bacteria. frontiersin.orgnih.govwikipedia.org While historically considered potentially toxic, particularly to hepatocytes at high concentrations, recent research highlights its diverse biological and physiological effects, especially within the gut-liver axis and its role in modulating inflammation and immune responses. frontiersin.orgnih.govresearchgate.net
Biological and Physiological Effects of Lithocholic Acid
Role in Inflammation and Immune Response LCA and its derivatives have been increasingly recognized for their roles in modulating inflammation and immune responses.mdpi.comoup.comnih.govlongdom.orgfrontiersin.orgtandfonline.comrcsb.orgjnmjournal.orgnih.govmdpi.comlipidmaps.orgharvard.eduThese effects are often mediated through interactions with various nuclear receptors and G protein-coupled receptors, such as the VDR, Pregnane (B1235032) X receptor (PXR), and Takeda G protein-coupled receptor 5 (TGR5), which are expressed in immune cells and intestinal epithelial cells.frontiersin.orgnih.govresearchgate.netmdpi.comlongdom.orgjnmjournal.orgmdpi.comdovepress.comnih.govfrontiersin.org
Modulation of Cytokine Production (e.g., IFNγ, TNFα, IL-1β, IL-6)
Lithocholic acid has been shown to modulate the production of various cytokines, which are crucial signaling molecules in the immune system. Studies indicate that LCA can inhibit the expression of pro-inflammatory cytokines. For instance, in Jurkat cells (human immortalized T lymphocyte cells) activated by phorbol (B1677699) myristate acetate (B1210297) (PMA)/ionomycin, and in mouse and human naive CD4+ Th cells, LCA inhibited the expression of IFNγ and TNFα nih.gov.
Furthermore, LCA has been observed to reduce the secretion of several pro-inflammatory cytokines, including IL-1β, IL-6, IL-12/p70, IL-23, and TNF-α, in lipopolysaccharide (LPS)-primed bone marrow-derived dendritic cells (BMDCs) nih.gov. This effect appears to be significantly mediated via TGR5 signaling, with LCA being identified as a potent inhibitor of pro-inflammatory cytokine secretion through this pathway nih.gov. Activation of intestinal FXR signaling by LCA has also been reported to reduce inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the ileum and serum, offering protection against intestinal inflammation frontiersin.org.
In a murine model of dextran (B179266) sodium sulfate (B86663) (DSS)-induced mucosal injury, LCA treatment was more effective than ursodeoxycholic acid (UDCA) in reducing mucosal levels of TNF-α, IL-6, and IL-1β. Interestingly, LCA also inhibited poly(I:C)-induced increases in IFN-γ in this model physiology.org.
Interactive Table 1: Effect of LCA on Pro-inflammatory Cytokine Levels
| Cell Type/Model | Stimulus | Cytokine | Effect of LCA | Receptor Involved (if specified) | Source |
| Jurkat cells | PMA/ionomycin | IFNγ | Inhibited | Not specified | nih.gov |
| Jurkat cells | PMA/ionomycin | TNFα | Inhibited | Not specified | nih.gov |
| Mouse naive CD4+ Th cells | PMA/ionomycin | IFNγ | Inhibited | Not specified | nih.gov |
| Mouse naive CD4+ Th cells | PMA/ionomycin | TNFα | Inhibited | Not specified | nih.gov |
| Human naive CD4+ Th cells | CD3/CD28/CD137 beads | IFNγ | Inhibited | Not specified | nih.gov |
| Human naive CD4+ Th cells | CD3/CD28/CD137 beads | TNFα | Inhibited | Not specified | nih.gov |
| LPS-primed BMDCs | LPS | IL-1β | Inhibited | TGR5 | nih.gov |
| LPS-primed BMDCs | LPS | IL-6 | Inhibited | TGR5 | nih.gov |
| LPS-primed BMDCs | LPS | IL-12/p70 | Inhibited | TGR5 | nih.gov |
| LPS-primed BMDCs | LPS | IL-23 | Inhibited | TGR5 | nih.gov |
| LPS-primed BMDCs | LPS | TNF-α | Inhibited | TGR5 | nih.gov |
| Ileum and serum (intestinal inflammation model) | Not specified | TNF-α | Reduced | Intestinal FXR | frontiersin.org |
| Ileum and serum (intestinal inflammation model) | Not specified | IL-1β | Reduced | Intestinal FXR | frontiersin.org |
| Ileum and serum (intestinal inflammation model) | Not specified | IL-6 | Reduced | Intestinal FXR | frontiersin.org |
| Murine colon (DSS-induced injury) | DSS | TNF-α | Reduced more than UDCA | Not specified | physiology.org |
| Murine colon (DSS-induced injury) | DSS | IL-6 | Reduced more than UDCA | Not specified | physiology.org |
| Murine colon (DSS-induced injury) | DSS | IL-1β | Reduced more than UDCA | Not specified | physiology.org |
| Murine colon (DSS-induced injury) | Poly(I:C) | IFN-γ | Inhibited | Not specified | physiology.org |
Influence on Immune Cell Activation (e.g., Th1 Cells, Dendritic Cells)
This compound exerts influence on the activation of various immune cells, particularly T helper 1 (Th1) cells and dendritic cells (DCs). LCA has been shown to impede Th1 activation. This is evidenced by decreased production of Th1 cytokines like IFNγ and TNFα, reduced expression of Th1 genes such as T-box protein expressed in T cells (T-bet), Stat-1, and Stat4, and decreased STAT1α/β phosphorylation nih.govfrontiersin.orgplos.org. These effects suggest that LCA inhibits Th1 differentiation and their pro-inflammatory responses plos.org. This inhibition of Th1 activation by LCA occurs at physiologically relevant concentrations and is dependent on Vitamin D receptor (VDR) signaling frontiersin.orgplos.org.
LCA also modulates dendritic cell function. It inhibits the expression of proinflammatory cytokines and cell surface markers, including CD40, CD80, CD86, and MHC class II, in DCs via TGR5 nih.govnih.gov. LCA-treated DCs have been shown to impede the differentiation of naive CD4+ Th cells into Th1 or Th17 cells nih.gov. While LCA can also inhibit proinflammatory cytokine expression via FXR, the TGR5-mediated suppression appears more potent nih.gov. Studies in LPS-activated DCs have shown that LCA inhibits the secretion of several pro-inflammatory cytokines and slightly inhibits the expression of surface markers like CD40, CD86, CD80, and MHCII nih.gov.
Interactive Table 2: Influence of LCA on Immune Cell Activation
| Immune Cell Type | Effect of LCA | Mechanism/Receptor Involved (if specified) | Source |
| Th1 cells | Inhibits activation (decreased cytokine production, gene expression, phosphorylation) | VDR signaling | nih.govfrontiersin.orgplos.org |
| DCs | Inhibits expression of pro-inflammatory cytokines (IL-1β, IL-6, IL-12, IL-23, TNF-α) | TGR5, FXR (TGR5 more potent) | nih.govnih.gov |
| DCs | Inhibits expression of surface markers (CD40, CD80, CD86, MHC class II) | TGR5 | nih.govnih.gov |
| DCs | Impedes differentiation of naive CD4+ Th cells into Th1 or Th17 cells | TGR5, FXR | nih.gov |
Attenuating Oxidative Stress
This compound has demonstrated the capacity to attenuate oxidative stress in various cellular contexts. In porcine intestinal epithelial cells exposed to deoxynivalenol (B1670258) (DON), a mycotoxin known to induce oxidative damage, LCA rescued DON-induced cell death and reduced DON-stimulated oxidative stress acs.org. This protective effect was found to be mediated via PPARγ-mediated reprogramming of antioxidant genes acs.org.
While some studies indicate a potential role in mitigating oxidative stress, others present contrasting findings. For example, in H9c2 cells with high glucose-induced hypertrophy, LCA did not markedly reduce the elevated levels of reactive oxygen species (ROS) researchgate.net. However, it is thought that mitochondrial uncoupling, a phenomenon that can be influenced by compounds like LCA, may have a natural antioxidant effect by increasing the respiration rate and potentially attenuating the production of ROS ions researchgate.netmdpi.com. High levels of LCA (50 mg) have been associated with causing oxidative stress and damaging DNA by preventing DNA repair enzymes from working nih.gov.
Association with Cell Proliferation and Apoptosis
This compound exhibits a complex association with cell proliferation and apoptosis, with effects varying depending on the cell type and context.
Induction of Apoptosis in Cancer Cells
Numerous studies have reported that this compound can induce apoptosis (programmed cell death) in various cancer cell lines, while often sparing normal cells wikipedia.orgresearchgate.net. This selective toxicity makes LCA a subject of interest in cancer research.
LCA has been shown to induce apoptotic and necrotic death in prostate cancer cells, including androgen-dependent LNCaP and androgen-independent PC-3 cells researchgate.net. In these cells, LCA induced an extrinsic apoptosis pathway and activated caspase-3 and -8 mdpi.com. It was also reported to decrease the cleavage of Bid and Bax, downregulate Bcl-2, decrease mitochondrial membrane potential, and increase the activation of caspase-9 mdpi.com. Apoptotic nuclear morphology, such as chromatin condensation, has been observed in prostate cancer cells treated with LCA researchgate.net.
In breast cancer cells (MCF-7 and MDA-MB-231), LCA exhibits pro-apoptotic effects nih.gov. It increases the expression of the pro-apoptotic protein p53 and decreases the expression of the anti-apoptotic protein Bcl-2 in MCF-7 cells mdpi.comnih.gov. LCA also reduced Akt phosphorylation in MCF-7 cells mdpi.comnih.gov.
LCA has also been reported to induce apoptosis in neuroblastoma cells and nephroblastoma cells wikipedia.orgmdpi.comnih.govcore.ac.uk. Treatment of nephroblastoma cells (WT-CLS1 and SK-NEP1) with LCA increased the levels of the G protein-coupled bile acid receptor (TGR5) and caused cytotoxicity due to caspase-3 and -7 activation mdpi.com.
Novel hybrid molecules and ionic compounds based on this compound have also demonstrated apoptosis-inducing properties in Jurkat cells, affecting all phases of the cell cycle and inducing ROS production and the release of cytochrome c into the cytoplasm, thereby initiating mitochondrial apoptosis mdpi.com.
Interactive Table 3: Induction of Apoptosis by LCA in Cancer Cells
| Cancer Cell Type | Observed Effects | Key Molecular Events Reported | Source |
| Prostate cancer cells (PC-3, DU-145, LNCaP) | Induces apoptotic and necrotic death, selectively toxic | Induces extrinsic apoptosis pathway, activates caspase-3 and -8, decreases Bid and Bax cleavage, downregulates Bcl-2, decreases mitochondrial membrane potential, increases caspase-9 activation, chromatin condensation | researchgate.netmdpi.com |
| Breast cancer cells (MCF-7, MDA-MB-231) | Exhibits pro-apoptotic effects | Increases p53 expression, decreases Bcl-2 expression (MCF-7), reduced Akt phosphorylation (MCF-7) | mdpi.comnih.gov |
| Neuroblastoma cells | Selectively kills cells | Not specified in provided text | wikipedia.org |
| Nephroblastoma cells (WT-CLS1, SK-NEP1) | Induces apoptosis, causes cytotoxicity | Increased TGR5 levels, caspase-3 and -7 activation | mdpi.comnih.gov |
| Jurkat cells | Induces apoptosis, affects cell cycle, induces ROS production, releases cytochrome c, initiates mitochondrial apoptosis | Not specified in provided text beyond ROS and cytochrome c release | mdpi.com |
Promotion of Cell Proliferation in Specific Contexts
While LCA is known for inducing apoptosis in cancer cells, its effect on cell proliferation can vary depending on the context. In certain situations, LCA has been observed to promote cell proliferation.
In a study examining the early stages of colon carcinogenesis in a murine model, LCA stimulated proliferation in the colonic epithelium oup.com. Compared to control animals, LCA increased the proliferation index oup.comoup.com. This effect was particularly noted in the colonic crypt, with an expanded proliferation zone observed oup.com.
Furthermore, LCA has been shown to promote the proliferation of injured muscle cells and C2C12 cells (a mouse myoblast cell line) researchgate.net. In injured muscle of LCA-injected mice, the protein levels of PCNA and Cyclin D1, markers of proliferation, were significantly upregulated researchgate.net. In C2C12 cells, LCA treatment increased cell viability at certain concentrations (8 μM and 10 μM) and significantly increased the percentage of EdU-positive cells, indicating an increase in cells in the S phase of the cell cycle researchgate.net. This proliferative effect in muscle cells appears to be mediated through the activation of the TGR5/AKT pathway researchgate.net.
In colorectal cancer HCT116 cells, LCA stimulated the expression of miR21, which in turn inhibited the tumor suppressor protein PTEN and stimulated cell proliferation, possibly mediated via AKT/PI3K activation nih.gov.
Interactive Table 4: Promotion of Cell Proliferation by LCA
| Cell Type/Context | Observed Effect on Proliferation | Mechanism/Pathway Involved (if specified) | Source |
| Murine colonic epithelium (early carcinogenesis) | Stimulated proliferation | Not specified | oup.comoup.com |
| Injured muscle cells (murine model) | Promoted proliferation | TGR5/AKT pathway | researchgate.net |
| C2C12 cells (mouse myoblast cell line) | Promoted proliferation | TGR5/AKT pathway | researchgate.net |
| Colorectal cancer HCT116 cells | Stimulated proliferation | miR21/PTEN/AKT/PI3K pathway | nih.gov |
Lithocholic Acid in Disease Pathogenesis and Therapeutic Potential
Involvement in Hepatic Diseases
Lithocholic acid's role in hepatic diseases is complex, primarily due to its potential for hepatotoxicity and its involvement in bile acid homeostasis.
Cholestatic Liver Diseases
Cholestasis, characterized by impaired bile flow and the accumulation of bile constituents in the liver and blood, is closely linked to elevated levels of toxic bile acids, including LCA. pnas.orgamegroups.org Elevated concentrations of LCA have been found in the livers of patients with chronic cholestatic liver disease and in animal models of biliary cholestasis. pnas.org LCA is considered a highly toxic secondary bile acid that can induce intrahepatic cholestasis. pnas.orglipidmaps.org
The toxicity of LCA in cholestasis is related to its accumulation, which can lead to oxidative stress and mitochondrial injury in hepatocytes. amegroups.org This triggers inflammatory responses, hepatocyte apoptosis, and necrosis. amegroups.orgfrontiersin.org If left untreated, this can progress to liver damage, fibrosis, cirrhosis, and liver failure. amegroups.orgfrontiersin.org
Species-specific differences in LCA toxicity have been observed, which are attributed to variations in detoxification mechanisms. capes.gov.brresearchgate.nettandfonline.com In humans and chimpanzees, efficient sulfation of LCA facilitates its excretion, whereas rodents primarily rely on hydroxylation, a pathway less effective in species where LCA is toxic. capes.gov.brtandfonline.com
The nuclear receptor Pregnane (B1235032) X Receptor (PXR) has been identified as a key sensor for LCA. pnas.org Activation of PXR by LCA can induce the expression of genes involved in bile acid metabolism, transport, and detoxification, such as CYP3A enzymes and sulfotransferases, which help in reducing the levels of this toxic bile acid. capes.gov.brpnas.orgtandfonline.com This suggests that PXR agonists could be potential therapeutic agents for cholestatic liver diseases. pnas.org
The G protein-coupled bile acid receptor 1 (TGR5) is another receptor activated by various bile acids, with LCA being reported as a potent agonist. amegroups.org TGR5 expression is reduced in cholangiocytes of patients with primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC), and Tgr5-deficient mice show increased susceptibility to cholestatic liver injury. amegroups.org
Non-alcoholic Steatohepatitis (NASH)
Non-alcoholic steatohepatitis (NASH), an inflammatory subtype of non-alcoholic fatty liver disease (NAFLD), is also associated with altered bile acid homeostasis. plos.orgresearchgate.netelsevier.es Patients with NASH have shown increased fecal levels of LCA, along with primary bile acids like cholic acid (CA) and chenodeoxycholic acid (CDCA). plos.org Elevated levels of both primary and secondary bile acids, including LCA, have been reported in NASH patients. researchgate.net
Changes in the bile acid pool size and composition are thought to influence metabolic processes and contribute to the progression of NAFLD to NASH. researchgate.netelsevier.es While the exact mechanisms are still being elucidated, the altered bile acid profiles in NASH patients suggest a potential role for LCA in the inflammatory and fibrotic processes characteristic of the disease. plos.orgresearchgate.net
Hepatotoxicity Mechanisms
This compound is recognized for its hepatotoxic potential, particularly when its accumulation exceeds the liver's detoxification capacity. pnas.orgamegroups.orgfrontiersin.orgtandfonline.comfrontiersin.orgmpg.deaacrjournals.orgnih.gov The mechanisms underlying LCA-induced hepatotoxicity involve several pathways:
Direct Cytotoxicity: High concentrations of LCA and its metabolites, such as tauro-LCA and tauro-chenodeoxycholic acid (TCDCA), can directly induce cytotoxicity in hepatocytes. nih.gov
Mitochondrial Dysfunction and Oxidative Stress: LCA accumulation in hepatocytes can lead to mitochondrial injury and the generation of reactive oxygen species, contributing to oxidative stress. amegroups.org
Inflammation: Injured hepatocytes can release damage-associated molecular patterns (DAMPs), triggering an inflammatory response involving the recruitment of immune cells like neutrophils and monocytes, which exacerbates liver damage. frontiersin.orgnih.gov
Disruption of Bile Flow: Excessive LCA can disrupt gap junction proteins and the bile osmotic gradient, impairing bile acid transport and leading to their accumulation in the liver. frontiersin.org
Apoptosis and Necrosis: The accumulation of cytotoxic bile acids like LCA can induce programmed cell death (apoptosis) and uncontrolled cell death (necrosis) of hepatocytes. amegroups.orgfrontiersin.orgnih.gov
The liver employs detoxification mechanisms to mitigate LCA toxicity, primarily through conjugation (with glycine (B1666218) or taurine), hydroxylation (catalyzed by CYP3A enzymes), and sulfation (catalyzed by sulfotransferases). capes.gov.brresearchgate.netpnas.orgfrontiersin.org Sulfation is considered a crucial pathway for enhancing LCA's solubility and facilitating its excretion. capes.gov.brresearchgate.net Activation of nuclear receptors like PXR and the Vitamin D Receptor (VDR) can induce the expression of these detoxification enzymes, serving as a protective mechanism against LCA-induced toxicity. capes.gov.brpnas.orglipidmaps.orgtandfonline.com
Role in Intestinal and Colorectal Disorders
This compound, being a secondary bile acid produced in the colon by bacterial action, plays a significant role in the context of intestinal and colorectal disorders, including inflammatory bowel disease and colorectal cancer.
Inflammatory Bowel Disease (IBD), including Colitis
Some studies suggest that altered bile acid profiles, including decreased levels of secondary bile acids like LCA, are associated with dysbiosis of the gut microbiota in IBD patients. dovepress.comasm.org This decrease in secondary bile acids and an increase in primary bile acids may contribute to the inflammatory processes seen in IBD. dovepress.comasm.org
Conversely, research also indicates that LCA, particularly when derived from the microbial metabolism of UDCA, can exert anti-inflammatory actions in the colon. nih.govphysiology.org Studies in murine models of colitis have shown that LCA treatment can inhibit the release of pro-inflammatory cytokines from colonic epithelial cells and protect against inflammation. nih.govphysiology.org This suggests a potential therapeutic role for LCA or strategies that promote its production in the context of colonic inflammation.
Colorectal Cancer
This compound has been implicated as an endogenous cancer promoter, particularly in the context of colorectal cancer (CRC). frontiersin.orgamegroups.org Elevated levels of secondary bile acids, including LCA and deoxycholic acid (DCA), have been observed in the feces of patients with CRC. amegroups.org A high-fat diet, which stimulates increased primary bile acid production, can lead to higher concentrations of secondary bile acids in the colon, potentially promoting tumorigenesis. amegroups.org
While some studies in rodent models suggest that LCA alone may not cause colon cancer, it can enhance tumor formation in the presence of a carcinogen. oup.com The mechanisms by which LCA may promote colorectal cancer are thought to involve several factors:
Cell Proliferation and Apoptosis: Bile acids, including LCA, can influence cell proliferation and apoptosis in the colonic epithelium. oup.com While LCA has been shown to stimulate apoptosis in normal colon cells, it may suppress apoptosis in pre-malignant cells in the presence of a carcinogen. lipidmaps.orgoup.com
Activation of Signaling Pathways: LCA can activate signaling pathways implicated in CRC progression, such as the M3 receptor and Wnt/β-catenin pathways, and the Erk1/2 MAPK pathway. frontiersin.orgamegroups.orgnih.gov It can also suppress STAT3 activity, which is involved in regulating cell growth and survival. nih.gov
Induction of Cancer Stem Cells: LCA has been shown to induce the production of colon cancer stem cells. frontiersin.orgamegroups.org
Cell Invasiveness: LCA can induce cell invasiveness by upregulating the expression of proteins like the urokinase type plasminogen activator receptor in CRC cells. frontiersin.org
Regulation of Multidrug Resistance Genes: LCA can regulate the expression of multidrug resistance genes like ABCG2 and ABCB1. amegroups.org
Conversely, recent research has explored the potential of modified forms of LCA, such as 3-oxo-lithocholic acid (3-oxo-LCA), as potential therapeutic agents for CRC. aacrjournals.org 3-oxo-LCA has been shown to act as an agonist for the Farnesoid X Receptor (FXR) and inhibit the growth of CRC cells and intestinal stem cells in preclinical models. aacrjournals.org This suggests that specific modifications of LCA or targeting bile acid receptors could offer novel strategies for CRC treatment.
Mechanisms of Carcinogenicity and DNA Damage
This compound has been implicated in human and experimental animal carcinogenesis. wikipedia.orglipidmaps.org High concentrations of LCA are suggested to induce oxidative stress and DNA damage, contributing to tumor development. frontiersin.orgresearchgate.net This can occur through mechanisms such as inhibiting the action of DNA repair enzymes and promoting cell proliferation. frontiersin.orgoup.com Studies suggest that hydrophobic bile acids, including LCA, can act as multiple stress inducers at high physiological levels, potentially causing membrane perturbation, oxidative DNA damage, a decrease in DNA repair proteins, mitotic stress, micronuclei formation, mitochondrial damage, and endoplasmic reticulum stress. tandfonline.com Chronic exposure to oxidative stress induced by hydrophobic bile acids has been linked to increased genomic instability. tandfonline.com
Research indicates that LCA can directly induce oxidative DNA damage and contribute to tumor formation. researchgate.net Furthermore, LCA has been shown to inhibit mammalian DNA polymerase β in vitro, an enzyme crucial for base-excision repair of DNA lesions. nih.gov This inhibition could contribute to the tumor-promoting activity of LCA. nih.gov
Role in miR21 Expression and PTEN Inhibition
Studies have investigated the role of this compound in regulating gene expression, particularly its impact on microRNA-21 (miR-21) and phosphatase and tensin homolog (PTEN). Research in colorectal cancer (CRC) cell lines has shown that LCA stimulates the expression of miR-21. mdpi.com miR-21 is considered a vital regulator of CRC progression. mdpi.com
The elevation of miR-21 expression induced by LCA appears to be upstream of the inhibition of PTEN. mdpi.com PTEN is a tumor suppressor protein. x-mol.net LCA-induced miR-21 upregulation leads to the inhibition of PTEN expression, which can subsequently enhance CRC cell proliferation, possibly mediated through the activation of PI3K/AKT signaling. mdpi.com This mechanism highlights a newly discovered pathway targeted by bile acids like LCA in promoting CRC progression. mdpi.com
Implications in Metabolic Disorders
Bile acids, including LCA, are increasingly recognized as important signaling molecules that influence metabolism beyond their traditional digestive functions. metwarebio.com They can activate specific receptors, such as the farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (TGR5), which regulate various metabolic processes, including glucose and lipid metabolism. metwarebio.comoup.comjst.go.jp
Glucose and Lipid Metabolism
LCA can influence glucose and lipid metabolism through its interaction with receptors like TGR5 and FXR. Activation of TGR5 by bile acids, with which LCA shows high affinity, can promote the secretion of glucagon-like peptide 1 (GLP-1) from intestinal epithelial cells, participating in glucose and fat metabolism. frontiersin.orgnih.govfrontiersin.org GLP-1 stimulates insulin (B600854) secretion and is involved in carbohydrate and fat metabolism. nih.gov Studies have shown that LCA and synthetic TGR5 agonists improved glucose tolerance in mice through increased GLP-1 and insulin release. frontiersin.org Elevated levels of LCA and chenodeoxycholic acid have been associated with improved systemic glucose tolerance, potentially via increased GLP-1 secretion. frontiersin.org
FXR activation is also important in regulating lipid and glucose metabolism. jst.go.jpnih.gov While TGR5 activation can stimulate GLP-1 secretion, FXR can inhibit GLP-1 transcriptional activity. nih.gov
In adipocytes, the activation of FXR and TGR5 by bile acids enhances glucose uptake and utilization, which is critical for converting glucose into fatty acids and triglycerides, thereby regulating blood glucose levels. metwarebio.com LCA-induced TGR5 activation can also affect energy expenditure and fat metabolism, potentially contributing to reduced body weight in animal models. nih.gov
Obesity and Insulin Resistance
Alterations in bile acid metabolism have been observed in obesity and insulin resistance. nih.govoup.comoup.com Studies in adolescents with obesity have shown diminished postprandial bile acids, particularly this compound, which is a potent stimulator of GLP-1 secretion. oup.comresearchgate.net This blunted postprandial GLP and bile acid response has been strongly associated with marked postprandial dyslipidemia. researchgate.net
LCA treatment in aged mice has been shown to alleviate age-associated glucose intolerance and insulin resistance. news-medical.netnmn.com This suggests a potential role for LCA in improving metabolic health in the context of obesity and insulin resistance. news-medical.netnmn.com
Neurodegeneration and Neurological Impact
Bile acids have been found to have neurological functions and may play a role in neurodegenerative diseases. mdpi.comnih.govrespubjournals.com While some bile acids, such as tauroursodeoxycholic acid (TUDCA) and ursodeoxycholic acid (UDCA), have shown neuroprotective potential in experimental models and clinical studies, the specific impact of LCA on neurodegeneration is an area of ongoing research. nih.gov
Bile acids can affect the function of neurotransmitter receptors in the central nervous system. mdpi.comfrontiersin.org LCA, along with deoxycholic acid (DCA) and chenodeoxycholic acid (CDCA), can activate GpBAR1, which may induce the production of reactive oxygen and nitrogen species in primary astrocytes while potentially reducing microglial activation. frontiersin.org Altered bile acid profiles, including this compound, have been identified as potential biomarkers in Alzheimer's disease. respubjournals.com
Antimicrobial Effects
This compound (LCA), a monohydroxy bile acid primarily produced by intestinal bacteria from chenodeoxycholic acid, has demonstrated various antimicrobial properties against a range of pathogens, including bacteria, fungi, and viruses frontiersin.orgresearchgate.netwikipedia.org. Its lipophilicity and detergent-like properties contribute to non-specific damage to bacterial cytoplasmic membranes frontiersin.orgnih.govresearchgate.net.
Detailed research findings highlight the specific antibacterial effects of LCA and its derivatives. LCA at a concentration of 32 mg/L has been shown to rapidly destroy Helicobacter pylori and inhibit its growth. Notably, LCA can exhibit synergistic effects when combined with antibiotics such as clarithromycin (B1669154) or levofloxacin (B1675101) against H. pylori frontiersin.orgnih.gov. Studies have also indicated that LCA and its metabolites possess significant antibacterial activity against other bacteria, including Escherichia coli, Staphylococcus aureus, Bacillus cereus, and Pseudomonas aeruginosa. Certain LCA metabolites have been found to synergistically enhance the function of antibiotics against these pathogens frontiersin.orgresearchgate.netnih.gov.
Further investigations into the synergistic effects of LCA with antibiotics have revealed promising results, particularly against Gram-positive bacteria. A study demonstrated that LCA, at concentrations that did not affect bacterial viability, showed a synergistic bactericidal effect with gentamicin (B1671437) against Listeria monocytogenes, Staphylococcus aureus, and Streptococcus suis mdpi.comresearchgate.net. This synergistic effect was not observed against the tested Gram-negative bacteria (E. coli, A. baumannii, and Salmonella) mdpi.comresearchgate.net. The mechanism behind this synergy with gentamicin against L. monocytogenes appears to involve LCA causing damage to the bacterial membrane, potentially increasing its permeability and facilitating gentamicin uptake mdpi.comresearchgate.net. LCA treatment also effectively improved the ability of gentamicin to eradicate L. monocytogenes biofilms mdpi.comresearchgate.net. Another bile acid derivative, chenodeoxycholic acid, also improved the bactericidal effect of gentamicin against Gram-positive bacteria mdpi.com.
LCA and its epimers, isolithocholate (B1256193) (iLCA) and isoallolithocholate (iaLCA), have shown potent inhibitory activity against Clostridioides difficile, a bacterium associated with antibiotic-induced diarrhea nih.gov. iLCA and iaLCA strongly inhibit C. difficile growth in vitro while largely sparing commensal Gram-negative gut microbes nih.gov. These epimers exhibit bactericidal activity against C. difficile and cause significant bacterial membrane damage even at subinhibitory concentrations nih.gov. Additionally, iLCA and iaLCA decrease the expression of the large cytotoxin tcdA, while LCA significantly reduces toxin activity nih.gov.
Beyond antibacterial effects, secondary bile acids, including LCA and deoxycholic acid (DCA), have demonstrated direct antifungal activity against Candida albicans nih.govoup.comoup.com. At concentrations found in the cecal micelle in vivo, LCA and DCA inhibit C. albicans growth in vitro nih.govoup.comoup.com. Importantly, they also significantly inhibit the formation of germ tubes, hyphae, and biofilms in C. albicans nih.govoup.comoup.com. Pre-treatment with LCA and DCA has been shown to reduce the attachment of C. albicans cells to colon cancer cell lines nih.govoup.comoup.com.
Preliminary research also suggests potential antiviral effects of LCA. Studies have explored the antiviral activity of LCA and its derivatives against viruses such as Herpes Simplex Virus type 1 (HSV-1) and influenza virus A/H1N1 nih.govmdpi.comresearchgate.net. A novel bioconjugate derived from LCA, this compound oleate (B1233923) (LO), has been synthesized and evaluated for antiviral activity against HSV-1 nih.govresearchgate.net. Modification of 3-oxo-lithocholic acid with N-methylpiperazine has also shown increased antiviral activity against influenza virus A/H1N1 mdpi.com. Furthermore, LCA has exhibited inhibitory potency against the SARS-CoV-2 papain-like protease (PLpro) enzyme and has shown anti-coronaviral activity across multiple cell lines in vitro biorxiv.org.
While some studies have investigated metal complexes with this compound for their antimicrobial properties, the antimicrobial activity of novel Zn(II) and Co(II) complexes with LCA was found to be minimal compared to their cytotoxic and antiproliferative effects on tumor cells cabidigitallibrary.org.
The antimicrobial effects of LCA are summarized in the table below, highlighting some of the pathogens targeted and observed effects based on research findings:
| Pathogen | Type | Observed Effects | Relevant Citations |
| Helicobacter pylori | Bacterium | Rapid destruction, growth inhibition, synergistic effects with antibiotics. | frontiersin.orgnih.govresearchgate.net |
| Escherichia coli | Bacterium | Significant antibacterial activity, synergistic effects with antibiotics (metabolites). | frontiersin.orgresearchgate.netnih.gov |
| Staphylococcus aureus | Bacterium | Significant antibacterial activity, synergistic effects with antibiotics (metabolites), synergistic effect with gentamicin. | frontiersin.orgresearchgate.netnih.govmdpi.comresearchgate.net |
| Bacillus cereus | Bacterium | Significant antibacterial activity (metabolites). | frontiersin.orgresearchgate.netnih.gov |
| Pseudomonas aeruginosa | Bacterium | Significant antibacterial activity (metabolites). | frontiersin.orgresearchgate.netnih.gov |
| Listeria monocytogenes | Bacterium | Synergistic bactericidal effect with gentamicin, membrane injury, biofilm eradication. | mdpi.comresearchgate.net |
| Streptococcus suis | Bacterium | Synergistic bactericidal effect with gentamicin. | mdpi.comresearchgate.net |
| Clostridioides difficile | Bacterium | Potent inhibitory activity (LCA and epimers), bactericidal activity (epimers), reduced toxin activity. | nih.gov |
| Candida albicans | Fungus | Growth inhibition, inhibition of germ tube, hyphae, and biofilm formation, reduced attachment. | nih.govoup.comoup.com |
| HSV-1 | Virus | Antiviral activity (LCA and derivatives). | nih.govresearchgate.net |
| Influenza A/H1N1 | Virus | Increased antiviral activity with derivatives. | mdpi.com |
| SARS-CoV-2 | Virus | Inhibitory potency against PLpro, anti-coronaviral activity in vitro. | biorxiv.org |
Methodological Approaches in Lithocholic Acid Research
In Vitro Studies of Lithocholic Acid Effects
In vitro studies are fundamental to understanding the direct effects of LCA on various cell types and to dissecting the molecular pathways involved. These studies often utilize established cell lines as simplified models of biological systems.
Cell Culture Models
Cell culture models provide a controlled environment to investigate the specific interactions of LCA with cells, free from the complexities of a whole organism.
Caco-2 cells: This human colon adenocarcinoma cell line is widely used to model the intestinal epithelial barrier and study intestinal transport and metabolism. Studies using Caco-2 cells have shown that LCA can be rapidly metabolized by sulfation, a process considered an important detoxification pathway. frontiersin.orgportlandpress.com Impaired sulfation can lead to LCA accumulation and associated adverse effects. frontiersin.org LCA has been observed to inhibit TNF-α-mediated downregulation of SIRT1, Nrf2, and HO-1 in Caco-2 cells, while also reducing the increase in NF-κB p-p65 and p-IκB-α. frontiersin.orgnih.gov Furthermore, LCA partially reversed the decrease in transepithelial electrical resistance (TEER) and the increase in FITC-Dextran flux induced by TNF-α, suggesting a protective effect on intestinal barrier function. frontiersin.orgnih.gov This protective effect appears to be mediated through the Vitamin D receptor (VDR) and involves suppressing NF-κB signaling and activating the SIRT1/Nrf2 pathway. nih.gov LCA has also been shown to decrease the expression of UGT2B7 mRNA in Caco-2 cells in a dose-dependent manner, potentially via a negative farnesoid X receptor (FXR) response element. nih.gov Secondary bile acids, including LCA, have been shown to increase paracellular permeability in Caco-2 cells, as indicated by decreased TER and increased mannitol (B672) flux. tandfonline.com
IPI-2I cells: These porcine intestinal epithelial cells are utilized to study intestinal health and responses to toxins. Research with IPI-2I cells exposed to deoxynivalenol (B1670258) (DON), a mycotoxin, demonstrated that LCA pretreatment alleviated the reduction of cell numbers and restored DON-induced cell apoptosis by reducing the expression of cleaved caspase 3 and cleaved PARP-1. nih.govnih.govresearchgate.net LCA also significantly reduced DON-increased cellular cholesterol and bile acid contents in these cells. nih.govnih.gov Transcriptomic analysis revealed that LCA treatment inhibited key genes involved in cholesterol biosynthesis and transformation in DON-exposed IPI-2I cells, suggesting that LCA ameliorates DON-caused toxic apoptosis by maintaining cholesterol metabolism. nih.govnih.gov Additionally, LCA rescued DON-induced inflammation and oxidative stress in IPI-2I cells, which was found to be mediated via PPARγ-dependent transcriptional reprogramming. acs.orgfigshare.com
Neuroblastoma cells: Studies on neuroblastoma cell lines, such as BE(2)-m17, SK-n-SH, SK-n-MCIXC, and Lan-1, have investigated the cytotoxic effects of LCA. At concentrations not toxic to normal neurons, LCA has been shown to kill these neuroblastoma cell lines. nih.govwikipedia.org In BE(2)-m17, SK-n-SH, and SK-n-MCIXC cells, this effect is due to apoptotic cell death, triggering both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. nih.govoncotarget.com LCA appears to interact with the plasma membrane-bound receptor TGR5 on the surface of neuroblastoma cells, triggering signaling pathways that compromise cell viability. researchgate.netmdpi.com This includes activating the cAMP/PKA pathway and reducing the activity of inflammatory caspase-1. researchgate.netmdpi.com
Jurkat T cells: This human T lymphocyte cell line is used to study T cell activation and immune responses. Unconjugated LCA has been found to inhibit Th1 activation in Jurkat T cells, as measured by decreased production of IFNγ and TNFα, reduced expression of Th1 genes (T-bet, Stat-1, Stat4), and decreased STAT1α/β phosphorylation. plos.orgnih.govnih.gov This inhibition occurs at physiologically relevant concentrations and is largely mediated via VDR signaling, as VDR RNA silencing abrogated these effects. plos.orgnih.govnih.gov Profiling of MAPK signaling pathways in Jurkat T cells showed that LCA exposure inhibits ERK-1/2 phosphorylation, which may contribute to impaired Th1 activation. plos.orgnih.govplos.org
Dendritic cells: Dendritic cells (DCs) are crucial antigen-presenting cells involved in initiating adaptive immune responses. Research indicates that LCA inhibits the activation of bone marrow-derived dendritic cells (BMDCs) by reducing intracellular glutathione (B108866) via TGR5 signaling. nih.govnih.gov LCA inhibits the production of pro-inflammatory cytokines and the expression of surface molecules on BMDCs. nih.govnih.gov LCA-treated murine BMDCs can undergo TGR5-dependent apoptosis and autophagy. spandidos-publications.com With reduced glutathione production and increased ROS accumulation, LCA-treated BMDCs downregulate pro-inflammatory cytokine expression, inhibiting Th1 and Th17 cell differentiation and decreasing IFN-γ and IL-17 secretion. spandidos-publications.com LCA also inhibits the activation of human monocyte-derived dendritic cells (MD-DCs) via TGR5 signaling. nih.govnih.gov
Here is a summary table of findings from in vitro studies:
| Cell Model | Key Findings Related to LCA | Relevant Receptors/Pathways Involved |
| Caco-2 cells | Protective effect on intestinal barrier function, reduced TNF-α-induced permeability, inhibited inflammatory markers, decreased UGT2B7 expression. frontiersin.orgnih.govnih.govtandfonline.com | VDR, NF-κB, SIRT1/Nrf2, FXR frontiersin.orgnih.govnih.gov |
| IPI-2I cells | Alleviated DON-induced cell death and apoptosis, reduced cellular cholesterol and bile acids, inhibited inflammatory cytokines and oxidative stress. nih.govnih.govresearchgate.netacs.orgfigshare.com | PPARγ, cleaved caspase 3, cleaved PARP-1, cholesterol metabolism genes nih.govnih.govacs.orgfigshare.com |
| Neuroblastoma cells | Selective cytotoxicity, induction of apoptosis (in some lines), triggered intrinsic and extrinsic apoptotic pathways, inhibited inflammatory caspase-1 activity. nih.govwikipedia.orgoncotarget.comresearchgate.netmdpi.com | TGR5, cAMP/PKA, caspases-3, -6, -8, -9, caspase-1 oncotarget.comresearchgate.netmdpi.com |
| Jurkat T cells | Inhibited Th1 activation, decreased IFNγ and TNFα production, reduced Th1 gene expression, inhibited STAT1α/β and ERK-1/2 phosphorylation. plos.orgnih.govnih.govplos.orgresearchgate.net | VDR, MAPK (ERK-1/2) plos.orgnih.govplos.org |
| Dendritic cells | Inhibited activation, reduced pro-inflammatory cytokine production and surface molecule expression, induced apoptosis and autophagy (in murine BMDCs), inhibited Th1 and Th17 differentiation. nih.govnih.govspandidos-publications.commdpi.com | TGR5, intracellular glutathione, NF-κB, MAPK nih.govnih.govspandidos-publications.com |
In Vivo Animal Models
In vivo animal models are employed to study the effects of LCA within a complex biological system, allowing for the investigation of its systemic effects, metabolism, and impact on specific disease states.
Mouse Models of Colitis
Mouse models of colitis, often induced by agents like dextran (B179266) sulfate (B86663) sodium (DSS), are used to study intestinal inflammation and evaluate potential therapeutic interventions. Oral administration of LCA has been investigated in DSS-induced colitis models. Some studies suggest that oral LCA can decrease the disease activity of colitis in the early phase, suppressing histological injury such as inflammatory cell infiltration and goblet cell loss. nih.gov These protective effects were abolished in VDR-deleted mice, indicating a VDR-dependent mechanism. nih.gov LCA decreased inflammatory cytokine gene expression, although this effect was partially observed even in VDR-deleted mice. nih.gov The pharmacological effect of LCA on colitis was not associated with hypercalcemia, which can be an adverse effect of Vitamin D compounds. nih.gov However, another study using a DSS-induced colitis model found that excessive microbiota-derived LCA aggravated colonic inflammation and intestinal barrier dysfunction. medrxiv.org This suggests that the effects of LCA in colitis models may be dependent on factors such as the concentration and the specific model used. LCA treatment in DSS-colitis mice resulted in elevated levels of LCA in colonic tissues and serum, accompanied by a worsening of intestinal barrier dysfunction, gastrointestinal symptoms, and colonic inflammation. medrxiv.org LCA has also been shown to modulate phospholipid metabolism and directly activate LPCAT1 in the colonic tissues of mice in this model. medrxiv.org
Vitamin D-Deficient Rat Models
Vitamin D-deficient rat models are utilized to investigate the ability of LCA to substitute for Vitamin D functions, particularly those mediated by the VDR. Studies in vitamin D-deficient rats have shown that LCA can substitute for Vitamin D in elevating serum calcium levels. nih.govpnas.orgpnas.orgcabidigitallibrary.org Dietary LCA can also replace Vitamin D in mobilizing calcium from bone. nih.govpnas.org Furthermore, LCA induces CYP24-hydroxylase mRNA gene expression in the kidney and intestine of vitamin D-deficient rats. nih.govpnas.orgpnas.org These findings indicate that LCA can be absorbed into circulation and bind to VDR at extra-intestinal sites, carrying out some in vivo functions of Vitamin D. nih.govpnas.orgpnas.org It is important to note that LCA is significantly less potent than 1,25-(OH)₂D₃ in mobilizing calcium from bone. nih.gov
MRSA-Infected Peritonitis Mice
Mouse models of methicillin-resistant Staphylococcus aureus (MRSA)-infected peritonitis are used to evaluate potential treatments for bacterial infections. Research using a MRSA-induced peritoneal infection model in mice has investigated the role of isoallothis compound (isoallo-LCA), a bile acid metabolite. Administration of isoallo-LCA reduced MRSA colonization in peritoneal organs and alleviated peritonitis-related inflammation and damage in these mice. nih.govresearchgate.netresearchgate.net Mechanistically, isoallo-LCA demonstrated bactericidal activity against MRSA by disrupting bacterial cell integrity and permeability. nih.govresearchgate.net Isoallo-LCA also enhanced macrophage phagocytosis. nih.govresearchgate.net These findings suggest that isoallo-LCA may have therapeutic potential for MRSA infections. nih.govresearchgate.net
Here is a summary table of findings from in vivo animal studies:
| Animal Model | Key Findings Related to LCA | Relevant Mechanisms/Pathways Involved |
| Mouse Models of Colitis (DSS-induced) | Decreased disease activity and histological injury in early phase (VDR-dependent), decreased inflammatory cytokine gene expression. nih.gov Aggravated colonic inflammation and intestinal barrier dysfunction, modulated phospholipid metabolism, activated LPCAT1. medrxiv.org | VDR, inflammatory cytokines, LPCAT1, phospholipid metabolism nih.govmedrxiv.org |
| Vitamin D-Deficient Rat Models | Elevated serum calcium, mobilized calcium from bone, induced CYP24-hydroxylase expression in kidney and intestine. nih.govpnas.orgpnas.orgcabidigitallibrary.org | VDR, calcium homeostasis, CYP24-hydroxylase nih.govpnas.orgpnas.orgcabidigitallibrary.org |
| MRSA-Infected Peritonitis Mice | Reduced MRSA colonization, alleviated inflammation and damage, exhibited bactericidal activity, enhanced macrophage phagocytosis (using isoallo-LCA). nih.govresearchgate.netresearchgate.net | Bacterial cell integrity/permeability, macrophage phagocytosis nih.govresearchgate.net |
Clinical Studies and Human Cohorts
Clinical studies and investigations in human cohorts provide crucial insights into the relevance of in vitro and in vivo findings to human health and disease. Research in human populations has linked altered levels of LCA to certain conditions. For instance, LCA levels have been found to be doubled in the feces of colorectal cancer patients. nih.govpnas.org Studies have also investigated the role of microbiota-derived LCA in intestinal barrier dysfunction in patients with irritable bowel syndrome with diarrhea (IBS-D), finding a positive association between LCA and biomarkers of intestinal barrier dysfunction. medrxiv.org Changes in gut microbiota composition in patients with inflammatory bowel disease (IBD) have been correlated with alterations in the colonic bile acid profile, including LCA. oup.com Multivariate analysis in IBD patients and DSS-induced colitis mice identified LCA as a key bile acid significantly affecting colonic inflammation and mucosal barrier integrity. oup.com
Here is a summary table of findings from clinical studies and human cohorts:
| Human Study Type | Key Findings Related to LCA | Associated Conditions/Factors |
| Human Cohorts (Colorectal Cancer) | Doubled levels of LCA in feces of patients. nih.govpnas.org | Colorectal cancer nih.govpnas.org |
| Human Cohorts (IBS-D) | Positive association between microbiota-derived LCA and biomarkers of intestinal barrier dysfunction. medrxiv.org | Irritable bowel syndrome with diarrhea (IBS-D) medrxiv.org |
| Human Cohorts (IBD) | Altered colonic bile acid profile, including LCA, correlated with gut microbiota dysbiosis; LCA identified as a key bile acid affecting inflammation and barrier. oup.com | Inflammatory bowel disease (IBD), gut microbiota dysbiosis oup.com |
Correlation with Disease Markers
Studies have investigated the correlation between this compound and various disease states, including cholestatic liver disease and colorectal cancer.
In the context of cholestatic liver disease, this compound is recognized as a hepatotoxic bile acid that can accumulate in the liver when bile flow is interrupted. frontiersin.org This accumulation can lead to liver injury, characterized by hepatic parenchyma damage and disruption of bile flow, mimicking aspects of cholestatic liver disease. frontiersin.orgresearchgate.net Animal models, such as LCA-fed mice, are utilized to study the mechanisms of hepatobiliary injury induced by this compound, observing outcomes like segmental bile duct obstruction, destructive cholangitis, and periductal fibrosis. researchgate.net
In colorectal cancer (CRC), this compound and other secondary bile acids have been implicated as potential promoters of carcinogenesis. nih.govnih.govamegroups.org Epidemiological and experimental studies suggest that elevated levels of secondary bile acids, including LCA, in feces may be associated with an increased risk of CRC. nih.govamegroups.org Research using cell lines has shown that this compound can stimulate the expression of miR21, a microRNA involved in CRC progression, and inhibit PTEN via STAT3 and ERK-1/2 signaling. nih.gov A meta-analysis of observational studies indicated that fecal LCA excretion was significantly higher in patients with colorectal cancer compared to controls. nih.gov Furthermore, studies using mass spectrometry have revealed that the distribution of bile acids, including LCA, in colorectal tumors can be location-, age-, and sex-specific and may be linked to patient prognosis. researchgate.net
Gut Microbiome Analysis in Human Populations
The gut microbiome plays a crucial role in the formation of this compound from primary bile acids. wikipedia.orghmdb.cafrontiersin.org Analysis of the gut microbiome in different human populations provides insights into how microbial composition and function influence bile acid profiles, including LCA and its derivatives.
Studies comparing the gut microbiome of centenarians with that of younger individuals have revealed distinct microbial signatures in the elderly population. nih.govlivescience.comnutraingredients-usa.com Centenarians exhibit a gut microbiome enriched in microorganisms capable of generating unique secondary bile acids, including various isoforms of this compound such as iso-, 3-oxo-, allo-, 3-oxoallo-, and isoallothis compound. nih.govfrontiersin.org Specifically, strains belonging to the Odoribacteraceae family have been identified as effective producers of isoallothis compound (isoalloLCA) in centenarians. nih.govlivescience.comnutraingredients-usa.comkeio.ac.jp This specific LCA isoform has demonstrated potent antimicrobial effects against certain Gram-positive multidrug-resistant pathogens, suggesting a potential role in maintaining intestinal homeostasis and potentially contributing to healthy aging. nih.govlivescience.comnutraingredients-usa.comkeio.ac.jp
Advanced Analytical Techniques
Advanced analytical techniques are essential for the detailed study of this compound, its metabolites, and its effects on biological systems at the molecular level.
RNA-seq and ChIP-qPCR Analysis for Gene Expression and Epigenetics
RNA sequencing (RNA-seq) and Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR) are powerful techniques used to investigate gene expression profiles and epigenetic modifications influenced by this compound.
RNA-seq allows for the comprehensive analysis of transcriptional changes in cells or tissues exposed to this compound. This technique can identify genes and pathways that are up- or down-regulated in response to LCA. For example, RNA-seq analysis has been used to study the transcriptional profiles of intestinal epithelial cells treated with this compound, revealing changes in pathways related to inflammation and apoptosis, such as the MAPK and IL17 signaling pathways. frontiersin.orgnih.govnih.gov
ChIP-qPCR is used to examine the interaction between proteins (such as transcription factors or histone modifications) and specific DNA regions. In this compound research, ChIP-qPCR can help determine how LCA or LCA-activated receptors influence the binding of transcription factors to gene promoters or enhancers, or how they alter histone modifications that affect gene expression. This technique has been applied to investigate the epigenetic regulation of genes like DUSP5 and TRAF5 in the context of LCA attenuating inflammatory responses. frontiersin.orgnih.govnih.gov Studies have shown that this compound can influence histone marks associated with transcriptional activation at the enhancers of certain genes. frontiersin.orgnih.gov
Mass Spectrometry for Metabolite Profiling
Mass spectrometry (MS) is a highly sensitive and specific technique widely used for the identification and quantification of bile acids and their metabolites in biological samples. nih.govplos.orgnih.gov Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are particularly valuable for metabolite profiling in this compound research.
LC-MS allows for the separation of complex mixtures of bile acids based on their chromatographic properties before their detection and characterization by mass spectrometry. nih.govplos.orgnih.gov This enables the identification and quantification of this compound and its various conjugated and modified forms (e.g., sulfated or amidated forms) in different biological matrices such as liver microsomes, plasma, urine, and tumor tissues. researchgate.netnih.gov
Studies have employed LC-MS to identify the metabolites formed during the biotransformation of this compound by hepatic enzymes. LC-MS/MS, which involves multiple stages of mass analysis, provides increased specificity and sensitivity for the targeted quantification of individual bile acids, allowing for detailed profiling of the bile acid pool. nih.govnih.gov This is crucial for understanding how this compound levels and the profiles of its metabolites are altered in disease states or in response to interventions. researchgate.netelsevier.es For example, LC-MS has been used to analyze bile acid profiles in colorectal tumor tissues to explore their association with tumor characteristics and patient prognosis. researchgate.net
Real-time PCR for Gene Expression
Real-time PCR (also known as quantitative PCR or qPCR) is a widely used technique for quantifying the expression levels of specific genes. In this compound research, real-time PCR is employed to measure the mRNA levels of genes involved in bile acid synthesis, metabolism, transport, and signaling pathways, as well as genes related to cellular responses to LCA, such as inflammation, apoptosis, and cell proliferation. nih.govresearchgate.netpnas.orgnih.gov
This method allows researchers to assess how this compound affects the transcription of target genes in various cell types or tissues. For instance, real-time PCR has been used to evaluate the effect of LCA on the expression of genes like miR21 in colorectal cancer cell lines nih.gov, CYP24 in rat intestine and kidney pnas.org, UGT2B7 in Caco-2 cells nih.gov, and genes such as EEF1B2, SP140, FBXO31, and ITGAL in HepG2 cells treated with LCA researchgate.net. The technique provides quantitative data on gene expression changes, which can be correlated with other experimental findings to elucidate the molecular mechanisms underlying the effects of this compound. nih.govresearchgate.netpnas.orgnih.gov
Future Research Directions for Lithocholic Acid
Elucidation of Unexplored Molecular Mechanisms
Despite advancements, the complete spectrum of molecular and cellular mechanisms underlying the effects of lithocholic acid remains to be fully elucidated. Research is needed to clarify how LCA exerts its reported anti-aging and anti-tumor effects. researchgate.netnih.gov Studies suggest that LCA can influence lipid metabolism and transport within various cellular organelles, including the endoplasmic reticulum, lipid droplets, peroxisomes, mitochondria, and the plasma membrane. researchgate.net Further investigation into how LCA modulates this intricate network is crucial for understanding its impact on cellular homeostasis. researchgate.net
Specifically, the mechanisms by which LCA prolongs longevity in organisms like yeast warrant deeper study. Research indicates that exogenous LCA is sorted to mitochondria in yeast, predominantly localizing in the inner and outer mitochondrial membranes. researchgate.net This mitochondrial association appears to drive remodeling of the mitochondrial membrane lipidome, affecting mitochondrial size, number, and cristae structure. researchgate.net Understanding the precise molecular events triggered by mitochondrial-associated LCA is an important area for future research.
Another area requiring further investigation is the anti-tumor mechanism of LCA. While LCA is known as a potent natural agonist of TGR5, a G protein-coupled receptor, the full details of the downstream signaling pathways activated by LCA-stimulated TGR5 in cancer cells need to be mapped out. researchgate.net For instance, research in human neuroblastoma cells suggests that LCA-TGR5 binding can trigger the cAMP/PKA signaling cascade, but other pathways may also be involved in compromising cancer cell viability and proliferation. researchgate.net
Furthermore, the interaction of LCA with nuclear receptors like the Vitamin D Receptor (VDR) presents an area for continued research. While LCA has been identified as an endogenous agonist of VDR, its potency is relatively low compared to other VDR ligands. jst.go.jp Exploring the precise binding modes and downstream effects of LCA on VDR signaling could reveal new therapeutic possibilities. jst.go.jp The impact of LCA on housekeeping longevity assurance pathways, independent of adaptable nutrient-sensing pathways like TOR and cAMP/PKA, also represents an unexplored mechanistic frontier. aging-us.com
Development of this compound Derivatives as Therapeutic Agents
The biological activities of this compound make it a promising scaffold for the development of novel therapeutic agents. Future research is focused on synthesizing and evaluating LCA derivatives with enhanced potency, selectivity, and improved pharmacological properties. rsc.org
One area of interest is the development of LCA derivatives as modulators of nuclear receptors, such as the retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key therapeutic target for autoimmune diseases, metabolic disorders, and certain tumors. rsc.orgrsc.org Studies have explored 3-oxo-lithocholic acid amidates as a new class of RORγt modulators, demonstrating their ability to bind to RORγt and reduce the expression of pro-inflammatory cytokines like IL-17A. rsc.orgrsc.org Further structural modifications and preclinical evaluations in animal models of autoimmune diseases are warranted to realize the potential of these derivatives. rsc.orgrsc.org
Another direction involves developing hydroxylated LCA derivatives, such as CAR-R, which act as potent agonists of the VDR. nih.gov Research into CAR-R has shown inhibitory effects on the growth of osteosarcoma cells and the induction of differentiation. nih.gov Future studies are needed to enhance the pro-differentiating effect of such derivatives, particularly under challenging conditions like hypoxia, to improve their potential in cancer treatment. nih.gov
The development of LCA derivatives that can modulate multiple targets, such as dual FXR antagonist and GPBAR1 agonist activity, is also being explored. frontiersin.org Such compounds could offer advantages in treating metabolic disorders. frontiersin.org Further structural modifications and extensive studies in experimental animal models are necessary to assess their therapeutic potential. frontiersin.org
LCA derivatives are also being investigated for their potential as antitumor agents, with research focusing on their ability to induce apoptosis and affect mitochondrial processes. mdpi.com The synthesis and evaluation of ionic compounds derived from LCA represent a promising area for identifying novel antitumor agents. mdpi.com
Personalized Approaches Based on Gut Microbiota and this compound Profiles
The gut microbiota plays a critical role in the production of this compound from primary bile acids like chenodeoxycholic acid. frontiersin.org Variations in gut microbial composition and function among individuals can lead to significant differences in LCA profiles, which in turn can influence health and disease susceptibility. researchgate.net Future research aims to leverage this understanding to develop personalized approaches to health and disease management.
Investigating the link between gut microbiota dysbiosis and altered LCA levels in specific conditions, such as depression and inflammatory bowel diseases (IBD), is a key research direction. researchgate.netmedrxiv.org Studies have observed altered bile acid profiles, including elevated secondary bile acids like LCA, in patients with major depressive disorder, correlating with symptom severity. researchgate.netresearcher.life Similarly, gut microbiota-derived LCA has been associated with intestinal barrier dysfunction in irritable bowel syndrome (IBS) and IBD. medrxiv.org
Future research should integrate multiomics approaches, combining data on gut microbiota composition, metabolomics (including bile acid profiles), and host genomics, to gain a comprehensive understanding of these complex interactions. researchgate.net This could enable the identification of specific microbial species or metabolic pathways responsible for producing or metabolizing LCA, paving the way for targeted interventions. researchgate.net
Personalized strategies could involve manipulating the gut microbiota through dietary interventions, probiotics, prebiotics, or fecal microbiota transplantation to modulate LCA levels for therapeutic benefit. researchgate.net Furthermore, understanding an individual's unique gut microbiota and LCA profile could help predict their response to certain therapies or their risk of developing specific conditions. researchgate.net
Investigation of this compound Interactions with Natural Compounds
The interactions between this compound and natural compounds represent another important area for future research. Natural products can influence LCA production, metabolism, and signaling pathways, potentially impacting health outcomes. frontiersin.orgnih.gov
Research has shown that extracts from certain natural products can promote LCA production by activating intestinal farnesoid X receptor (FXR) signaling and increasing the expression of enzymes involved in the alternative bile acid synthesis pathway. frontiersin.orgnih.gov Examples include grape seed proanthocyanidin (B93508) and polyphenol extracts from pomegranate. nih.gov Further studies are needed to identify other natural compounds with similar effects and to understand the underlying mechanisms.
Conversely, some natural ingredients have been found to accelerate LCA detoxification by upregulating detoxification enzymes. frontiersin.orgnih.gov Glycyrrhizin and oleanolic acid are examples of compounds that have shown this effect. frontiersin.orgnih.gov Investigating these interactions could lead to strategies for managing conditions associated with elevated LCA levels.
Furthermore, the interaction between LCA and natural compounds can also influence the biological activity of the natural compounds themselves. frontiersin.orgnih.gov For instance, natural ingredients modified by LCA may exhibit enhanced albumin affinity and stability, potentially leading to improved therapeutic effects. frontiersin.orgnih.gov Future research could explore the potential of creating novel therapeutic conjugates of LCA and natural compounds.
The synergistic effects of LCA with other compounds, including antibiotics, also warrant further investigation. Research has indicated that LCA can exhibit synergistic antibacterial effects with certain antibiotics, such as gentamicin (B1671437), against Gram-positive bacteria. mdpi.com Exploring the mechanisms behind these synergistic interactions could lead to new strategies for combating bacterial infections. mdpi.com
Q & A
Basic Research Questions
Q. How should researchers design structure-activity relationship (SAR) studies for lithocholic acid derivatives to investigate receptor interactions?
- Methodological Answer : SAR studies should begin by synthesizing derivatives with systematic modifications to LCA's lipophilic scaffold (e.g., compounds 2–6) and polar ends (e.g., compounds 7–16). Computational docking models (e.g., targeting EphA2-ephrin-A1 interactions) can prioritize derivatives for experimental validation. In vitro binding assays (e.g., ELISA or SPR) should quantify inhibitory activity, while molecular dynamics simulations refine binding hypotheses. Ensure purity and identity of new compounds via NMR and HPLC, and compare known compounds to literature data .
Q. What experimental models are recommended to study LCA-induced hepatotoxicity and detoxification pathways?
- Methodological Answer : Use primary hepatocytes or hepatic microsomes (e.g., rat models) to assess LCA metabolism. Liquid chromatography/mass spectrometry (LC/MS) identifies metabolites like 6β-hydroxylated LCA or isothis compound (ILCA). To identify enzyme involvement, employ CYP-specific inhibitors (e.g., ketoconazole for CYP3A) or recombinant CYP isoforms (e.g., CYP2D1, CYP3A). Include negative controls with heat-inactivated microsomes to distinguish enzymatic vs. non-enzymatic pathways .
Q. How can researchers validate LCA's cytotoxicity in neuroblastoma cell lines while minimizing off-target effects?
- Methodological Answer : Use dose-response assays (e.g., 0–500 µM LCA) across multiple neuroblastoma lines (e.g., BE(2)-M17, SK-n-SH). Measure viability via MTT or ATP-based assays and confirm apoptosis via caspase-3/7 activation. Include primary neuron controls to assess selectivity. Pre-treat cells with bile acid transporters inhibitors (e.g., MK-571 for MRP1) to elucidate uptake mechanisms. Normalize data to vehicle-treated cells and repeat experiments ≥3 times .
Advanced Research Questions
Q. How to resolve contradictory findings on LCA's dual role in neurodegeneration (cytotoxicity) vs. cytoprotection (e.g., Alzheimer’s biomarker)?
- Methodological Answer : Conduct context-dependent studies: (1) In Alzheimer’s models, measure LCA levels in plasma and cerebrospinal fluid via LC/MS and correlate with amyloid-β/p-tau pathology. (2) In vitro, test LCA’s effect on neuronal survival under oxidative stress (e.g., H₂O₂ exposure). Use transcriptomics to identify pathways like FXR/SHP or TGR5. Compare results across species (e.g., human post-mortem brains vs. murine models) and adjust for diet/gut microbiota variations .
Q. What computational strategies integrate host-microbe metabolic models to study LCA's role in Alzheimer’s disease?
- Methodological Answer : Combine genome-scale metabolic models (GEMs) of gut microbes (e.g., Clostridiales spp. for LCA synthesis) with brain-specific GEMs from Alzheimer’s patients. Use constraint-based modeling to simulate bile acid flux across the gut-brain axis. Validate predictions via metagenomics (fecal samples) and metabolomics (plasma/brain tissue). Prioritize microbes like Eggerthella lenta (3-dehydrochenodeoxycholic acid producer) for targeted knockout/knock-in experiments .
Q. How to address variability in LCA’s tumor-promoting activity across different cancer models?
- Methodological Answer : Profile LCA’s effects using 3D organoid models (e.g., liver, colon) and patient-derived xenografts (PDX). Measure oncogenic markers (e.g., β-catenin, COX-2) via qPCR/Western blot. Compare results to in vivo models (e.g., Apc^Min/+ mice) under cholic acid/LCA diets. Use single-cell RNA-seq to identify subpopulations sensitive to LCA-induced proliferation. Control for microbiota composition via fecal microbiota transplantation (FMT) .
Q. What analytical workflows are optimal for quantifying LCA and its sulfated metabolites in biological samples?
- Methodological Answer : Extract bile acids from serum/tissue using solid-phase extraction (C18 columns). Derivatize with methyl esters or Girard reagents for enhanced LC/MS sensitivity. Employ isotope-labeled internal standards (e.g., d₄-LCA) for quantification. For sulfated forms (e.g., LCA-3-sulfate), use negative-ion mode MS/MS with MRM transitions (e.g., m/z 455 → 97). Validate assays via spike-recovery experiments and cross-check with enzymatic hydrolysis (sulfatase treatment) .
Data Analysis & Contradiction Management
Q. How to reconcile discrepancies in CYP-mediated LCA metabolism across species (e.g., human vs. rodent)?
- Methodological Answer : Perform cross-species microsomal incubations with LCA and quantify metabolites via LC/MS. Use siRNA knockdown in human hepatocytes (e.g., CYP3A4 vs. CYP2D6) to confirm isoform specificity. Compare kinetic parameters (Km, Vmax) between species. Validate findings in humanized mouse models (e.g., CYP3A4-transgenic). Publish raw datasets (e.g., metabolite abundance) in repositories like MetaboLights for cross-study validation .
Q. What statistical approaches are recommended for multi-omics studies linking LCA to gut-brain axis dysregulation?
- Methodological Answer : Apply multivariate analysis (e.g., PLS-DA, O2PLS) to integrate metabolomics (LCA levels), metagenomics (microbial taxa), and transcriptomics (brain gene expression). Use false-discovery rate (FDR) correction for high-dimensional data. Perform mediation analysis to identify causal pathways (e.g., LCA → FXR activation → neuroinflammation). Share code/scripts (e.g., R/Python) via GitHub to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
